4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether
Brand Name: Vulcanchem
CAS No.: 338978-21-5
VCID: VC5895191
InChI: InChI=1S/C22H18N2OS/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
SMILES: COC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether

CAS No.: 338978-21-5

Cat. No.: VC5895191

Molecular Formula: C22H18N2OS

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether - 338978-21-5

Specification

CAS No. 338978-21-5
Molecular Formula C22H18N2OS
Molecular Weight 358.46
IUPAC Name 1-benzyl-4-(4-methoxyphenyl)sulfanylphthalazine
Standard InChI InChI=1S/C22H18N2OS/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Standard InChI Key UAYVYCGOVFMUNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-[(4-benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether, reflects its three primary components:

  • Phthalazine Core: A bicyclic aromatic system comprising two fused pyridazine rings (positions 1 and 2). At position 4, a benzyl group (-CH₂C₆H₅) is attached .

  • Sulfanyl Linker: A thioether (-S-) group bridges the phthalazine and phenyl rings.

  • Phenyl Methyl Ether: A para-substituted phenyl ring with a methoxy group (-OCH₃) at position 4 .

Molecular Formula: C₂₂H₁₈N₂OS
Molecular Weight: 358.45 g/mol .
Exact Mass: 358.1147 g/mol (calculated via isotopic distribution).

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is published, plausible routes can be inferred from analogous methodologies:

  • Step 1: Phthalazine functionalization. 1-Chlorophthalazine may undergo nucleophilic substitution with benzylthiol to introduce the benzyl-sulfanyl moiety .

  • Step 2: Coupling with 4-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling to attach the phenyl methyl ether group .

  • Step 3: Purification via column chromatography and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the phthalazine’s 4-position requires careful control of reaction conditions .

  • Thioether Stability: The -S- linkage may oxidize to sulfoxides or sulfones under aerobic conditions, necessitating inert atmospheres during synthesis .

Physicochemical Properties

PropertyValue/Description
Molecular Weight358.45 g/mol
LogP (Predicted)~4.2 (indicative of high lipophilicity)
Polar Surface Area~55 Ų (moderate polarity)
SolubilityLikely soluble in DMSO, THF; poorly in water

Thermal Stability: The aromatic and ether linkages suggest decomposition temperatures >200°C, though experimental data is lacking.

Challenges and Future Directions

  • Biological Screening: No published data exists on this compound’s toxicity or efficacy. In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) are warranted.

  • Synthetic Optimization: Scaling up production requires addressing thioether oxidation and regioselectivity issues .

  • Computational Modeling: Molecular docking studies could predict interactions with biological targets like kinases or bacterial enzymes .

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